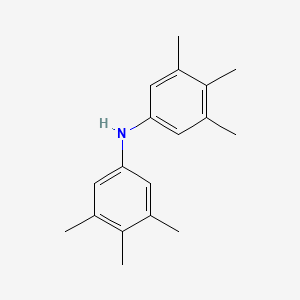
Bis(3,4,5-trimethylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,4,5-trimethylphenyl)amine is an organic compound characterized by the presence of two 3,4,5-trimethylphenyl groups attached to a central amine nitrogen atom. This compound is known for its unique structural properties and has found applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,4,5-trimethylphenyl)amine typically involves the reaction of 3,4,5-trimethylphenylamine with suitable reagents under controlled conditions. One common method is the reductive amination of 3,4,5-trimethylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(3,4,5-trimethylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Bis(3,4,5-trimethylphenyl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties
Mechanism of Action
The mechanism of action of Bis(3,4,5-trimethylphenyl)amine involves its interaction with specific molecular targets and pathways. In electronic applications, the compound acts as a hole-transport material, facilitating the movement of positive charges within devices. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(4-phenyl)(2,4,6-trimethylphenyl)amine: Known for its use in perovskite solar cells and OLEDs.
Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine): A polymeric form used in electronic applications.
Uniqueness
Bis(3,4,5-trimethylphenyl)amine stands out due to its specific structural arrangement, which imparts unique electronic properties. Its trimethyl-substituted aromatic rings provide enhanced stability and solubility, making it a valuable compound in various high-performance applications .
Properties
CAS No. |
869496-92-4 |
|---|---|
Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3,4,5-trimethyl-N-(3,4,5-trimethylphenyl)aniline |
InChI |
InChI=1S/C18H23N/c1-11-7-17(8-12(2)15(11)5)19-18-9-13(3)16(6)14(4)10-18/h7-10,19H,1-6H3 |
InChI Key |
HWQWQXRKGPBDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)NC2=CC(=C(C(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



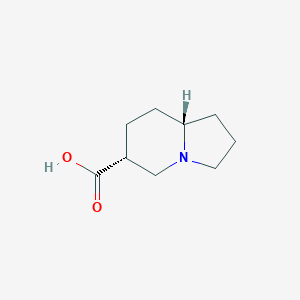


![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
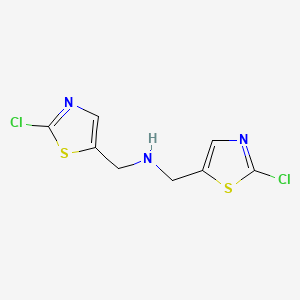
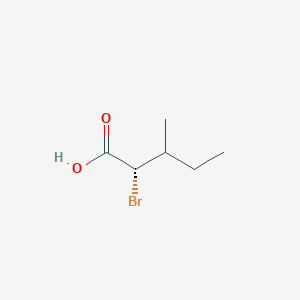
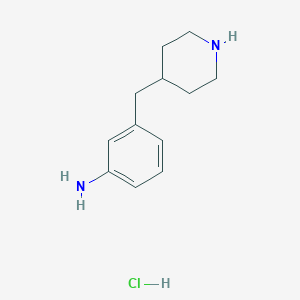
![tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate](/img/structure/B13001490.png)

![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)

